N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS No.:
Cat. No.: VC16301122
Molecular Formula: C22H20ClN5O2S
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN5O2S |
|---|---|
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H20ClN5O2S/c1-14-10-15(2)20(18(23)11-14)25-19(29)13-31-22-27-26-21(16-5-7-24-8-6-16)28(22)12-17-4-3-9-30-17/h3-11H,12-13H2,1-2H3,(H,25,29) |
| Standard InChI Key | NZHGVAHLWLIGBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C |
Introduction
Structural Features
The compound contains:
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A chloro-substituted aromatic ring.
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A sulfanylacetamide functional group.
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A triazole ring substituted with furan and pyridine groups.
These structural features suggest that the compound may exhibit bioactivity due to its heterocyclic components and functional groups.
2. Synthesis
General Synthetic Pathway
The synthesis of compounds like this typically involves:
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Formation of the triazole ring: Using azides and alkynes in a cycloaddition reaction (e.g., "click chemistry").
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Thioether bond formation: Reaction of a thiol group with an appropriate electrophilic substrate.
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Amide coupling: Using reagents like carbodiimides (e.g., DCC or EDC) to link the acetamide group to the aromatic amine.
Reagents and Conditions
The synthesis may require:
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Furan derivatives for furan ring incorporation.
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Pyridine derivatives for heteroaromatic substitution.
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Chlorinated aromatic amines for the chloro-dimethylphenyl group.
Detailed experimental conditions would involve controlled temperatures, solvents like DMF or DMSO, and catalysts such as copper or palladium complexes.
3. Biological Activity
Potential Applications
Compounds with similar structures are often explored for:
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Antimicrobial Activity: The presence of triazole rings is known to enhance antifungal and antibacterial properties.
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Anticancer Potential: Sulfanylacetamide derivatives have been investigated for cytotoxic effects on cancer cell lines.
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Anti-inflammatory Properties: Triazole-based compounds have shown inhibition of enzymes like cyclooxygenase or lipoxygenase in inflammation pathways.
Mechanistic Insights
The biological activity may arise from:
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Interaction with enzyme active sites due to the triazole ring's electron-rich nature.
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Potential hydrogen bonding or hydrophobic interactions involving the furan and pyridine groups.
4. Analytical Data
Spectroscopic Characterization
To confirm its structure, the following techniques are used:
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NMR Spectroscopy (¹H and ¹³C):
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Signals corresponding to aromatic protons (furan, pyridine).
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Peaks from methyl groups on the phenyl ring.
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Amide proton signals.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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IR Spectroscopy:
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Characteristic amide carbonyl stretch (~1650 cm⁻¹).
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Sulfanyl group vibrations (~700–800 cm⁻¹).
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Crystallography
X-ray diffraction studies can provide insights into the compound's three-dimensional conformation and packing in solid-state forms.
5. Comparative Analysis
| Property | N-(2-chloro...acetamide) | Similar Compounds (e.g., Sulfanylacetamides) |
|---|---|---|
| Molecular Weight | 388.87 g/mol | Varies (300–500 g/mol) |
| Key Functional Groups | Triazole, sulfanyl | Triazole, thiadiazole |
| Bioactivity | Antimicrobial, anticancer potential | Antifungal, anti-inflammatory |
| Solubility | Moderate in polar solvents | Moderate |
6. Research Implications
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and heterocyclic components. Future studies could explore:
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Molecular Docking: To predict binding affinity with biological targets like enzymes or receptors.
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In Vitro Assays: Testing against microbial strains or cancer cell lines.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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